molecular formula C26H26N2O5 B12705705 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine CAS No. 74086-66-1

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine

Cat. No.: B12705705
CAS No.: 74086-66-1
M. Wt: 446.5 g/mol
InChI Key: JNRHNGGTJOBXHL-PKTZIBPZSA-N
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Description

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine is a complex organic compound with a unique structure that includes multiple phenyl groups and a carbamate moiety

Preparation Methods

The synthesis of 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the use of protected amino acids and peptide coupling reagents to form the desired peptide bond. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl groups, using reagents like sodium hydroxide or halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to protein and peptide chemistry, including enzyme-substrate interactions and protein folding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine include other peptides and peptide derivatives with phenyl groups and carbamate moieties These compounds may have similar chemical properties but differ in their biological activity and applications

Properties

CAS No.

74086-66-1

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23+/m1/s1

InChI Key

JNRHNGGTJOBXHL-PKTZIBPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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